Piperidein-Trimer

Übersicht

Beschreibung

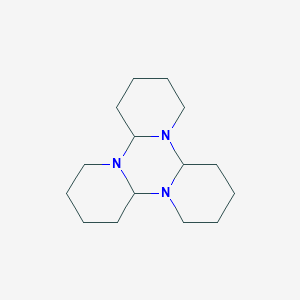

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, is a useful research compound. Its molecular formula is C15H27N3 and its molecular weight is 249.39 g/mol. The purity is usually 95%.

The exact mass of the compound Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidin-Derivate, wie z. B. Piperidein-Trimer, spielen eine wichtige Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Es wurde festgestellt, dass die Derivate von Piperidin biologisch aktive Eigenschaften besitzen .

Synthese organischer Verbindungen

Aufgrund der vielseitigen Reaktivität des Piperidinrings können Piperidin-Derivate als Bausteine bei der Synthese verschiedener organischer Verbindungen verwendet werden . Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Dehydrierungsreaktionen

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylen wurde in Dehydrierungsreaktionen verwendet . Insbesondere wurde es bei der Dehydrierungsleistung von Dodecahydro-N-ethylcarbazol verwendet .

Wasserstoffspeicher

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylen hat potenzielle Anwendungen in der Wasserstoffspeicherung . Dies ist besonders relevant für die Entwicklung einer Wasserstoffwirtschaft, in der die effiziente Speicherung und der Transport von Wasserstoff wichtige Herausforderungen darstellen .

Synthese von Tetrahydropyridinen

2,3,4,5-Tetrahydropyridin-Trimer ist nützlich für die Synthese von Tetrahydropyridinen

Biologische Aktivität

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS Number: 522-33-8) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and biomedicine. Its unique structure and properties make it a subject of interest for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₇N₃

- Molecular Weight : 249.399 g/mol

- Appearance : Solid or liquid depending on the form

- Solubility : Soluble in dichloromethane

Biological Activity Overview

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene exhibits various biological activities that can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacteria and fungi. Its structural similarity to known antimicrobial agents may contribute to its efficacy.

- Anticancer Properties : Research indicates that Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some studies have reported neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cell proliferation and survival.

- Cell Signaling Modulation : It appears to modulate signaling pathways that regulate apoptosis and cell cycle progression.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene revealed promising results against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene induces apoptosis in breast cancer cells. The following table summarizes the effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

The results indicate a dose-dependent response with significant anticancer activity.

Neuroprotective Effects

Research into the neuroprotective properties of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene showed that it reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Eigenschaften

IUPAC Name |

1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOLZPGCABHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C3CCCCN3C4CCCCN4C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200235 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-33-8 | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 522-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2,3,4,5-Tetrahydropyridine trimer in organic synthesis?

A1: 2,3,4,5-Tetrahydropyridine trimer serves as a valuable reagent in organic synthesis for creating cyclic imines with conjugated exocyclic double bonds. This reaction proceeds through a condensation reaction with various aldehydes in methanol, yielding moderate to decent product yields. []

Q2: Can you provide an example of a pharmaceutical application using 2,3,4,5-Tetrahydropyridine trimer as a building block?

A2: Researchers utilized 2,3,4,5-Tetrahydropyridine trimer in the synthesis of (2-piperidinyl)ethanones as potential inhibitors of blood platelet aggregation. This involved a modified Schopf reaction with enolate magnesium salts of β-keto acids. One notable compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated promising inhibitory effects on ADP-induced platelet aggregation in vitro. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.